Einecs 299-451-6

Description

Structure

2D Structure

Properties

CAS No. |

93882-61-2 |

|---|---|

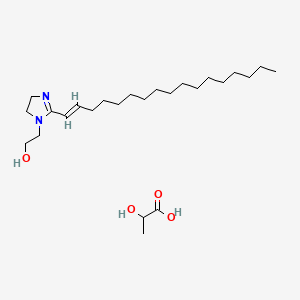

Molecular Formula |

C25H48N2O4 |

Molecular Weight |

440.7 g/mol |

IUPAC Name |

2-[2-[(E)-heptadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethanol;2-hydroxypropanoic acid |

InChI |

InChI=1S/C22H42N2O.C3H6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;1-2(4)3(5)6/h16-17,25H,2-15,18-21H2,1H3;2,4H,1H3,(H,5,6)/b17-16+; |

InChI Key |

BDKCADCVKJFZAC-CMBBICFISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/C1=NCCN1CCO.CC(C(=O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC1=NCCN1CCO.CC(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of Hdi Oligomers Biurets

Advanced Synthetic Routes and Reaction Pathways for Biuret (B89757) Formation

The traditional synthesis of HDI biuret involves the direct addition of water to an excess of HDI monomer. dissertationtopic.net However, advanced methods have been developed to improve the process, including the use of steam or crystal water as the water source, which can lead to products with lighter color and lower viscosity. dissertationtopic.net The reaction is typically carried out in stages at specific temperatures to control the reaction rate and product distribution. doxuchem.com

The synthesis of HDI biuret can be accelerated through the use of catalysts. Tertiary amines and organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are effective catalysts for the reaction between HDI and water, and a synergistic effect has been observed when they are used in combination. dissertationtopic.net The mechanism of catalysis can vary; for instance, organotin compounds are thought to follow a Lewis acid mechanism, where the catalyst associates with the isocyanate group, making it more electrophilic and susceptible to reaction with the nucleophilic amine. turkchem.net Other metal catalysts, such as those based on zirconium, may operate through an insertion mechanism, where the catalyst first associates with the polyol or water. turkchem.netturkchem.net The choice of catalyst can significantly influence the selectivity of the reaction, promoting urethane (B1682113) formation over other side reactions like allophanate (B1242929) or biuret formation. turkchem.net

The selectivity and yield of HDI biuret are highly dependent on several process parameters. Key factors include the molar ratio of HDI to water, the reaction temperature, and the reaction time. google.com

Reactant Ratio: A high molar ratio of HDI to water (n(HDI):n(H2O) >> 3) is crucial to favor the formation of the ideal biuret structure and limit the formation of higher molecular weight polyureas. doxuchem.comgoogle.com

Temperature: The reaction is often conducted in two stages. An initial, lower temperature stage (around 97°C) helps to disperse the water, while a second, higher temperature stage (128-130°C) is optimal for biuret formation. doxuchem.com Temperature control is critical; excessively high temperatures can lead to side reactions and product decomposition, while low temperatures can result in the precipitation of urea (B33335) intermediates. google.comgoogle.com

Reaction Time: The duration of the reaction also plays a role. Prolonging the reaction time at an optimal temperature can increase the conversion to biuret, but excessive time can lead to product degradation. google.comgoogle.com

An orthogonal experimental design can be employed to optimize these parameters and determine the ideal conditions for maximizing biuret content while minimizing free HDI monomer. google.comgoogle.com

Table 1: Influence of Reaction Time on HDI Biuret Synthesis at a Constant Temperature

| Reaction Time (h) | NCO Content (%) | Free HDI (%) | Biuret Content (%) |

| 4 | 36.02 | 59.73 | 33.10 |

| 5 | 35.76 | 55.71 | 35.42 |

| 6 | 35.45 | 52.62 | 41.32 |

| 7 | 35.06 | 47.81 | 35.53 |

| 8 | 35.65 | 48.78 | 34.22 |

| Data adapted from a study on HDI biuret synthesis, illustrating an optimal reaction time of approximately 6 hours under the specified conditions. google.com |

In line with the principles of green chemistry, efforts are being made to develop more sustainable routes for HDI biuret production. One approach involves the use of bio-based precursors. For example, partially bio-based HDI biuret derivatives have been developed where a portion of the fossil-fuel-derived isocyanate is substituted with up to 30% renewable content. pmarketresearch.com Additionally, research is ongoing into non-phosgene routes for HDI synthesis, such as those using dimethyl carbonate, which could offer a more environmentally benign alternative to traditional methods, although scalability and economic viability remain challenges. pmarketresearch.com

Investigation of Process Parameters on Biuret Selectivity and Yield

Precursor Chemistry and Reactant Optimization in Biuret Production

The primary precursor for HDI biuret is hexamethylene diisocyanate (HDI) . doxuchem.com The price and availability of HDI, which is derived from petrochemical feedstocks like benzene (B151609) and toluene, are subject to market volatility. pmarketresearch.com The other key reactant is water , which acts as a biuretizing agent. doxuchem.com The method of water addition is critical; it is typically added dropwise or as a fine vapor to ensure it is rapidly and evenly dispersed within the HDI monomer. doxuchem.compatsnap.com The use of crystal water from hydrated salts, such as sodium carbonate decahydrate (B1171855) (Na₂CO₃·10H₂O), has also been explored as a controlled method for introducing water into the reaction system. google.com

Optimization of the reactant feed is crucial for controlling the reaction. An excess of HDI is necessary to ensure that the amine formed from the initial HDI-water reaction preferentially reacts with another HDI molecule to form the urea intermediate, rather than undergoing other side reactions. google.com Following the reaction, the unreacted excess HDI monomer must be removed, typically through thin-film evaporation or solvent extraction, to meet environmental and safety standards. dissertationtopic.netgoogle.com

Derivatization Strategies for Functionalization and Material Applications of HDI Oligomers

The versatility of HDI biuret can be enhanced through derivatization, which involves chemically modifying the oligomer to introduce new functional groups and tailor its properties for specific applications.

One common derivatization strategy is the introduction of alkoxysilane groups. This is achieved by reacting the HDI biuret with an aminosilane, such as 3-aminopropyltriethoxysilane. google.comuakron.edu The resulting alkoxysilane-functionalized HDI biuret can undergo moisture-curing, forming a crosslinked network through the hydrolysis and condensation of the silane (B1218182) groups. This modification can improve adhesion and corrosion resistance in coating applications. uakron.edu

Another approach involves reacting the HDI biuret with other compounds containing active hydrogen atoms to create more complex prepolymers. For instance, reaction with hydroxy-functional silicones can produce polyurethane-polydimethylsiloxane-polybiuret prepolymers with unique properties. google.com Furthermore, the isocyanate groups on the HDI biuret can be reacted with various blocking agents to create blocked polyisocyanates. These materials are stable at ambient temperatures and only become reactive upon heating, which is advantageous for certain coating applications.

Derivatization can also be used to create analytical standards for detecting HDI biuret. For example, reaction with 1-(2-pyridyl)piperazine (B128488) (1-2PP) produces a stable derivative that can be quantified using high-performance liquid chromatography (HPLC). osha.gov

Kinetic and Thermodynamic Aspects of Derivatization Reactions

The formation of HDI biuret from the reaction of HDI with water is a multi-step process with distinct kinetic profiles for each step. The initial reaction between an isocyanate group and water is relatively slow and leads to the formation of an unstable carbamic acid, which then decomposes to form a primary amine and carbon dioxide. doxuchem.comnih.gov This amine is highly reactive towards another isocyanate group, leading to the rapid formation of a urea linkage. google.com Subsequently, the urea group can react with another isocyanate group to form the biuret structure. doxuchem.com The rate of formation of the urea group is noted to be faster than the rate of biuret formation. google.comgoogle.com

Several factors influence the kinetics of these reactions, including temperature, catalyst, and the molar ratio of reactants. The reaction temperature is a critical parameter, with different stages of the synthesis often requiring different temperature controls to optimize the formation of the desired biuret structure and minimize side reactions. doxuchem.com For instance, an initial lower temperature can favor the formation of the urea intermediate, while a subsequent higher temperature is optimal for the conversion to biuret. doxuchem.com Orthogonal experiments have been designed to determine the optimal reaction conditions, investigating the influence of the HDI to water molar ratio, reaction temperature, and reaction time on the biuret content of the final product. google.com

The study of the kinetics of the reaction between HDI and isopropanol (B130326) has revealed that the reactivity of the two isocyanate groups in the HDI molecule can differ, which has implications for the selectivity of biuret formation. dissertationtopic.net This difference in reactivity can be attributed to electronic and steric effects that arise after one of the isocyanate groups has reacted.

Table 1: Factors Influencing HDI Biuret Synthesis

| Parameter | Effect on Reaction | Reference |

|---|---|---|

| Temperature | Influences reaction rates and product distribution. Optimal temperatures for different reaction stages enhance biuret yield. doxuchem.comgoogle.com | doxuchem.comgoogle.com |

| HDI:H₂O Molar Ratio | A high molar ratio of HDI to water is generally favored to promote the formation of the desired biuret structure. doxuchem.com | doxuchem.com |

| Catalysts | Tertiary amines and organotin compounds can accelerate the reaction rate and exhibit synergistic effects. dissertationtopic.net | dissertationtopic.net |

| Reaction Time | Sufficient reaction time is necessary for the conversion of intermediates to the final biuret product. google.com | google.com |

Table 2: Kinetic Parameters for Isocyanate Reactions

| Reaction System | Rate Constant (k) | Activation Energy (Ea) | Reference |

|---|---|---|---|

| HDI-CME Hydrolysis | 3.36 × 10² M⁻¹ min⁻¹ | 70.6 kJ/mol | acs.org |

| TDI-CME Hydrolysis | 2.49 × 10⁴ M⁻¹ min⁻¹ | 46.1 kJ/mol | acs.org |

| MDI-CME Hydrolysis | 5.78 × 10⁴ M⁻¹ min⁻¹ | 44.5 kJ/mol | acs.org |

Table 3: Compound Names

| Abbreviation/Common Name | Chemical Name |

|---|---|

| HDI | Hexamethylene Diisocyanate |

| HDI Biuret | Biuret of Hexamethylene Diisocyanate |

| TDI | Toluene Diisocyanate |

| MDI | Methylene (B1212753) Diphenyl Diisocyanate |

| CME | Cysteine Methyl Ester |

Environmental Behavior and Transformation Pathways of Einecs 299 451 6

Biotic Transformation and Biodegradation Studies in Environmental Compartments

While abiotic degradation is the primary fate, the potential for biotic transformation has also been investigated.

HDI oligomers are not considered to be readily biodegradable. alipa.org In a "Closed Bottle Test," the HDI trimer showed only 1% degradation over 28 days. alipa.org Similarly, no degradation was observed in a 'Modified Manometric Respirometry Test' with adapted inoculum. alipa.org The rapid rate of hydrolysis means that microorganisms in soil and water are more likely to encounter the hydrolysis products (polyureas and amines) than the original HDI oligomer. alipa.org

The degradation of polyurethanes in general, however, is known to be mediated by various microbial enzymes. These enzymes, primarily hydrolases, can cleave the bonds within the polymer structure. nih.govpjoes.com The main enzyme classes involved are:

Esterases (EC 3.1): These are key for degrading polyester-based polyurethanes by hydrolyzing the ester linkages in the polymer's soft segments. mix-up.euresearchgate.net

Proteases (EC 3.4): These enzymes, such as bromelain (B1164189) and ficin, can cleave the urethane (B1682113) bonds, which are characteristic of all polyurethanes. pjoes.commix-up.eu

Ureases (EC 3.5.1.5): These have shown activity in hydrolyzing the urea (B33335) bonds that can be present in some polyurethane formulations. mix-up.eu

The synergistic action of multiple enzymes, such as a combination of proteases and lipases, can enhance the degradation rate. nih.gov However, the degradation activity on the highly cross-linked and rigid structures formed from HDI oligomer hydrolysis is expected to be very slow. nih.gov

The biodegradability of polyurethane materials is influenced by several structural and environmental factors. While HDI oligomers themselves are persistent against biodegradation, the principles governing polyurethane degradation are relevant to the fate of their transformation products.

Chemical Structure: The type of chemical bonds present is crucial. Polyester-based polyurethanes are generally more susceptible to biodegradation than polyether-based ones because the ester bond is more easily hydrolyzed by microbial enzymes. nih.gov

Hard vs. Soft Segments: Polyurethanes consist of rigid "hard segments" (formed from the diisocyanate) and flexible "soft segments" (from the polyol). A higher content of hard segments and increased cross-linking density leads to a more rigid, crystalline structure that is more resistant to microbial attack. nih.govijprajournal.com

Crystallinity: Higher crystallinity reduces the accessibility of the polymer chains to microbial enzymes, thus decreasing the rate of biodegradation. Amorphous regions are more readily degraded. nih.gov

Molecular Weight: Generally, lower molecular weight polymers and oligomers are more easily degraded than high molecular weight polymers. mdpi.com

Environmental Conditions: Factors such as temperature, pH, and the composition of the microbial community significantly influence degradation rates. uminho.pt

For HDI oligomers, the rapid hydrolysis forms highly cross-linked, insoluble polyureas, which represent a very high hard-segment content. This structure is physically and chemically resistant to further rapid degradation, contributing to its environmental persistence. alipa.org

Microbial Degradation Pathways and Enzyme-Mediated Processes

Environmental Fate and Transport Modeling of HDI Oligomers

Standard environmental fate and transport models, such as the Mackay fugacity models (Level I or III), are not suitable for predicting the distribution of HDI oligomers in the environment. alipa.org The primary reason is the rapid and dominant hydrolytic degradation pathway.

The model's assumption of equilibrium partitioning between environmental compartments (air, water, soil, sediment) is invalid because the substance does not persist long enough in its original form to distribute. alipa.org Upon release to water or moist soil, it is quickly transformed into solid, insoluble polyureas. alipa.orgoecd.org These degradation products have very low mobility. Volatilization from water is also considered unlikely due to the low vapor pressure and rapid hydrolysis. alipa.org Therefore, significant transport of the parent HDI oligomer between environmental compartments is not expected to occur. alipa.org

Adsorption and Desorption Phenomena on Environmental Matrices

The mobility and availability of Flumioxazin in the environment are significantly governed by its adsorption to and desorption from soil and sediment particles. Adsorption is the process by which the chemical binds to the surface of soil particles, while desorption is its release back into the soil solution.

Research indicates that Flumioxazin has a medium potential for mobility in soil. epa.gov The primary soil property influencing its adsorption is the organic matter content. nih.govresearchgate.net Studies have shown a strong positive correlation (r² = 0.95) between the amount of Flumioxazin adsorbed and the percentage of organic matter in the soil. nih.govresearchgate.net The Freundlich distribution coefficient (Kf), a measure of adsorption capacity, has been observed to range from 0.4 to 8.8 in various agricultural soils, with higher values indicating stronger adsorption. nih.govresearchgate.net For instance, a Greenville sandy clay loam and a Lanton soil exhibited the highest sorption with Kf values of 3.8 and 8.8, respectively. researchgate.net

The organic carbon-normalized adsorption coefficient (Koc) provides a standardized measure of a chemical's tendency to be sorbed by soil or sediment. For Flumioxazin, Koc values have been reported to vary, with an average of 557, suggesting it has the potential to be transported via runoff. epa.gov However, other studies have reported a narrower range of Koc values (116 to 200 mL g⁻¹), indicating that while organic matter is significant, other factors may also play a role. asacim.org.ar The cation exchange capacity (CEC) of soil has also been shown to be strongly correlated with Flumioxazin adsorption. researchgate.net

Desorption studies show that Flumioxazin can be readily released from soil particles back into the soil solution, especially with an increase in soil water content from rainfall or irrigation. nih.govresearchgate.net This process makes the herbicide available for plant uptake, degradation, or transport. researchgate.net In experiments with clay minerals, desorption was very rapid, with the chemical becoming undetectable in the solution after three desorption steps. nih.gov This suggests that in certain soil types, Flumioxazin can be highly mobile.

Table 1: Freundlich Adsorption Coefficients (Kf) of Flumioxazin in Various Soil Types This interactive table provides a summary of Freundlich adsorption coefficients for Flumioxazin across different soil compositions. Users can sort the data by clicking on the column headers to compare adsorption capacities.

| Soil Type | Freundlich Coefficient (Kf) | Organic Matter (%) | Reference |

|---|---|---|---|

| Greenville Sandy Clay Loam | 3.8 | 1.8 | researchgate.net |

| Lanton Soil | 8.8 | 4.2 | researchgate.net |

| Cecil Sandy Loam | 9.28 | Not Specified | asacim.org.ar |

| Tremona Sand | 1.30 | Not Specified | asacim.org.ar |

| Various US Agricultural Soils | 0.4 - 8.8 | Not Specified | nih.gov |

| Sandy Loam Soils | 5.3150 - 18.6724 | Not Specified | epa.gov |

| Loam Soil | 6.3343 - 7.6085 | Not Specified | epa.gov |

| Sediment | 10.2141 | Not Specified | epa.gov |

Volatilization Dynamics and Atmospheric Transport

Volatilization is the process by which a substance transitions from a solid or liquid state into a gaseous (vapor) state and enters the atmosphere. The potential for a pesticide to volatilize is determined by its vapor pressure and its Henry's Law constant.

Flumioxazin is considered to have moderate volatility. herts.ac.ukwa.gov Its vapor pressure is low, reported as 2.41 x 10⁻⁶ mm Hg at 22°C and 0.32 mPa at 20°C. herts.ac.ukepa.gov The Henry's Law constant, which describes the partitioning of a chemical between water and air, has been reported as 6.36 × 10⁻⁷ atm⋅m³⋅mol⁻¹ at 25°C and 0.145 Pa m³ mol⁻¹ at 25°C. herts.ac.ukmass.gov Because Flumioxazin is often applied to the soil surface without being mixed in, volatilization can be a notable route of its dissipation from the environment. epa.gov

While direct volatilization from treated surfaces is a concern, long-range atmospheric transport of Flumioxazin is considered to be below the level of concern. herts.ac.uk The photochemical oxidative half-life (DT₅₀), an indicator of how long a chemical persists in the atmosphere, is calculated to be 2.26 hours. herts.ac.uk This relatively short atmospheric half-life suggests that while it can enter the atmosphere, it is not likely to travel long distances before breaking down. However, the movement of herbicide droplets through wind action, known as drift, is a potential pathway for short-range atmospheric transport, especially if not mitigated. herts.ac.ukmdpi.com

Table 2: Physicochemical Properties of Flumioxazin Related to Volatilization This interactive table summarizes key properties of Flumioxazin that influence its volatilization. Users can sort the data by property or value.

| Property | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Vapor Pressure | 2.41 x 10⁻⁶ mm Hg | 22 | epa.gov |

| Vapor Pressure | 0.32 mPa | 20 | herts.ac.uk |

| Henry's Law Constant | 6.36 × 10⁻⁷ atm⋅m³⋅mol⁻¹ | 25 | mass.gov |

| Henry's Law Constant | 0.145 Pa m³ mol⁻¹ | 25 | herts.ac.uk |

| Photochemical Oxidative DT₅₀ | 2.26 hours | Not Applicable | herts.ac.uk |

Predictive Computational Modeling of Environmental Distribution

Computational models are essential tools for predicting the environmental fate and distribution of pesticides like Flumioxazin. These models integrate data on a chemical's properties with environmental parameters to estimate its concentration and movement in different environmental compartments such as soil, water, and air.

For Flumioxazin, models like the Pesticide Root Zone Model (PRZM) coupled with the Exposure Analysis Modeling System (EXAMS) are used to predict estimated environmental concentrations (EECs) in aquatic environments. regulations.gov For terrestrial environments, the T-REX model is used to estimate EECs on food items, and the TerrPlant model is used for terrestrial and wetland plants. regulations.gov

These models utilize key input parameters derived from laboratory and field studies, including soil adsorption coefficients (Koc), hydrolysis rates, and photolysis rates. epa.govmass.gov For instance, drinking water assessments have used models that simulate the degradation of Flumioxazin first to its degradate 482-HA, and then further to other byproducts like APF and THPA. mass.gov

Fugacity models, which are based on the concept of a chemical's "escaping tendency" from a particular phase, can also be employed to understand the partitioning of Flumioxazin among air, water, soil, and biota. While specific fugacity modeling studies for Flumioxazin are not detailed in the provided results, the principles of these models are applicable given the available data on its physicochemical properties. These predictive tools are crucial for regulatory agencies to conduct risk assessments and establish guidelines for safe use. regulations.gov

Bioaccumulation Potential and Ecological Transfer Dynamics in Non-Human Biota

Bioaccumulation refers to the buildup of a chemical in an organism's tissues to a concentration higher than that in the surrounding environment. This can occur through direct uptake from the environment (bioconcentration) or through the consumption of contaminated food (biomagnification).

The potential for Flumioxazin to bioaccumulate is generally considered to be low. epa.govapvma.gov.aunoaa.gov This is primarily due to its rapid degradation in water and its relatively low octanol-water partition coefficient (log Kₒw), which is a key indicator of a substance's potential to accumulate in fatty tissues. mass.govnoaa.gov The log Kₒw for Flumioxazin has been reported as 2.55. epa.govmass.gov A log Kₒw value less than 3 generally suggests a low risk of bioconcentration. herts.ac.uk

Studies on fish have confirmed this low potential. The U.S. Environmental Protection Agency (EPA) granted a waiver for a full bioconcentration study based on the log Kₒw being less than 1,000 and its rapid hydrolysis. mass.gov A fish residue study found that the bioconcentration factors (BCFs) in the edible tissues of bluegill and catfish were low, ranging from 0.09 to 4.1 for Flumioxazin itself. mass.gov The BCFs for its degradates, APF and 482-HA, were also low. mass.gov

Because Flumioxazin does not significantly accumulate in individual organisms, its transfer and magnification through the aquatic food chain are not expected to be significant. wa.gov However, it is important to note that the herbicide is highly toxic to aquatic plants and algae, which form the base of many aquatic food webs. herts.ac.uk Therefore, while not accumulating, it can still have significant ecological impacts by affecting primary producers. researchgate.net

Quantitative Structure-Activity Relationships (QSARs) for Bioaccumulation Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the biological activity or physicochemical properties of chemicals based on their molecular structure. nih.gov For bioaccumulation, QSAR models often use the octanol-water partition coefficient (log Kₒw) as a primary descriptor to predict the bioconcentration factor (BCF).

Table 3: Bioaccumulation-Related Properties and Findings for Flumioxazin This interactive table presents key parameters and results related to the bioaccumulation potential of Flumioxazin. Users can sort the data for comparative analysis.

| Parameter | Value | Organism/System | Reference |

|---|---|---|---|

| Log Kₒw | 2.55 | Chemical Property | epa.govmass.gov |

| Bioconcentration Factor (BCF) | Low Risk (based on LogP < 3) | General Assessment | herts.ac.uk |

| Bioconcentration Factor (BCF) | 0.09 - 4.1 (edible tissue) | Bluegill and Catfish | mass.gov |

| Bioconcentration Factor (BCF) | Not expected to bioaccumulate | Fish | epa.gov |

Advanced Analytical Approaches for Characterization and Quantification of Einecs 299 451 6 and Its Derivatives

Chromatographic and Spectroscopic Techniques for Structural Elucidation and Compositional Analysis

The primary challenge in analyzing EINECS 299-451-6 is deconvoluting its complex oligomeric nature. The reaction between formaldehyde (B43269), 4-heptylphenol (B162531), and melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) results in a distribution of resinous structures, likely modified or terminated by 2-ethylhexan-1-ol (B42007). Elucidating this structure requires a combination of high-resolution separation and information-rich spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS), particularly techniques like Orbitrap and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry, is indispensable for the analysis of UVCB substances. Unlike nominal mass instruments, HRMS provides mass measurements with high accuracy (typically < 5 ppm mass error), enabling the determination of the elemental composition for each detected ion.

For this compound, direct infusion ESI-HRMS (Electrospray Ionization) can provide a comprehensive snapshot of the oligomer distribution. ESI is a soft ionization technique that minimizes fragmentation, allowing for the detection of intact oligomer ions. By analyzing the resulting mass spectrum, researchers can identify repeating mass units and propose structures for the various oligomers present. For example, the mass difference between adjacent peaks in a homologous series can correspond to the mass of a monomeric unit (e.g., a methylene-bridged heptylphenol unit). This approach allows for the confirmation of expected reaction products and the identification of unexpected structures or end-groups.

Table 4.1.1: Hypothetical HRMS Data for Proposed Oligomeric Structures in this compound This interactive table shows examples of oligomer fragments that could be identified using HRMS. The high mass accuracy allows for confident assignment of elemental formulas.

| Proposed Structure/Fragment Description | Elemental Formula | Calculated m/z (Exact Mass) | Hypothetical Observed m/z | Mass Error (ppm) |

| 4-Heptylphenol Monomer | C₁₃H₂₀O | 192.15142 | 192.15110 | -1.67 |

| Melamine Core with one Methylene-bridged 4-Heptylphenol unit | C₁₇H₂₆N₆O | 342.21681 | 342.21712 | +0.91 |

| Dimer of two Methylene-bridged 4-Heptylphenol units | C₂₇H₄₀O₂ | 408.30283 | 408.30199 | -2.06 |

| Melamine Core with two Methylene-bridged 4-Heptylphenol units | C₃₁H₄₆N₆O₂ | 546.37367 | 546.37401 | +0.62 |

| 4-Heptylphenol ether-linked with 2-Ethylhexanol (potential side product) | C₂₁H₃₆O₂ | 320.27153 | 320.27188 | +1.09 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information averaged across the entire sample, making it a powerful tool for characterizing the bulk properties of polymeric mixtures like this compound. Both ¹H and ¹³C NMR are employed to confirm the incorporation of all starting materials and to determine their relative ratios.

¹H NMR: Allows for the quantification of different types of protons. The ratio of integral areas for aromatic protons (from 4-heptylphenol, ~6.5-7.5 ppm), aliphatic protons of the heptyl and ethylhexyl chains (~0.8-1.6 ppm), and methylene (B1212753) bridge protons (-Ar-CH₂-N- or -Ar-CH₂-Ar-, ~3.5-5.5 ppm) can provide the average monomer ratio in the oligomer structure.

¹³C NMR: Offers greater resolution and provides a detailed fingerprint of the carbon skeleton. Distinct signals can be observed for the triazine ring carbons in melamine (~165 ppm), aromatic carbons in heptylphenol (~115-155 ppm), and the aliphatic carbons of the alkyl chains. The chemical shift of the methylene bridge carbons provides insight into the type of linkage formed.

2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively link proton signals to their attached carbons and to establish long-range connectivity, confirming the proposed linkages between the monomer units.

Table 4.1.2: Characteristic NMR Chemical Shift Ranges for Functional Moieties in this compound This table outlines the expected chemical shift regions for key structural components, aiding in spectral interpretation.

| Functional Moiety | Nucleus | Typical Chemical Shift Range (ppm) | Structural Information Provided |

| Aromatic C-H (Heptylphenol) | ¹H | 6.5 - 7.5 | Confirms presence and substitution pattern of the phenol (B47542) ring |

| Methylene Bridges (-Ar-CH₂-N- or -Ar-CH₂-Ar-) | ¹H | 3.5 - 5.5 | Confirms formaldehyde-mediated crosslinking |

| Aliphatic C-H (Heptyl & Ethylhexyl chains) | ¹H | 0.8 - 1.6 | Confirms presence of alkyl chains; integration gives relative ratio |

| Triazine Ring Carbons (Melamine) | ¹³C | ~165 | Unambiguous confirmation of melamine incorporation |

| Substituted Aromatic Carbons (Heptylphenol) | ¹³C | 115 - 155 | Provides fingerprint of the phenolic component |

| Methylene Bridge Carbons | ¹³C | 40 - 70 | Differentiates between different types of methylene linkages |

To overcome the limitations of analyzing the bulk mixture, hyphenated techniques that couple a separation step with a detection step are essential.

Gel Permeation Chromatography (GPC): Also known as Size-Exclusion Chromatography (SEC), GPC separates molecules based on their hydrodynamic volume. It is the primary technique for determining the molecular weight distribution (MWD) of the oligomeric mixture. By coupling GPC with detectors like a Refractive Index (RI) detector, a UV detector, and a Multi-Angle Light Scattering (MALS) detector, one can obtain the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn), which are critical quality control parameters for polymeric materials.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful technique for detailed characterization. Reversed-phase High-Performance Liquid Chromatography (HPLC) can separate the oligomers based on their polarity and size. The eluent is then introduced into a mass spectrometer (ideally HRMS). This allows for the acquisition of a mass spectrum for each chromatographically resolved peak, enabling the confident identification of individual oligomers and isomers that would be indistinguishable by direct infusion MS.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): In this destructive technique, the non-volatile resin is rapidly heated to a high temperature in an inert atmosphere (pyrolysis). The material thermally degrades into smaller, characteristic, volatile fragments. These fragments are then separated by GC and identified by MS. For this compound, this would yield fragments like 4-heptylphenol and various melamine-derived compounds, confirming the composition of the original polymer backbone.

Nuclear Magnetic Resonance Spectroscopy for Oligomer Characterization

Development and Validation of Quantitative Analytical Methods

Beyond structural characterization, establishing robust quantitative methods is crucial for quality control, process monitoring, and environmental assessment. These methods must be validated for parameters such as specificity, linearity, accuracy, precision, and sensitivity.

The potential for components of this compound to be present in industrial effluent or leach into the environment necessitates the development of sensitive methods for trace analysis. The primary challenge is extracting and concentrating the target analytes from complex aqueous matrices like wastewater or surface water.

A typical workflow involves:

Sample Preparation: Solid-Phase Extraction (SPE) is the method of choice. A water sample is passed through a cartridge packed with a sorbent (e.g., a C18 or polymeric reversed-phase material) that retains the semi-polar and non-polar analytes. The analytes are then eluted with a small volume of an organic solvent, achieving both cleanup and concentration.

Analysis: The concentrated extract is analyzed using LC-MS/MS . A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity. In MRM, a specific precursor ion for a target analyte (e.g., the molecular ion of 4-heptylphenol) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-product ion transition is highly specific to the analyte, minimizing interference from the matrix.

Table 4.2.1: Example Validation Parameters for a Quantitative LC-MS/MS Method This table summarizes typical performance characteristics for a validated method to quantify a marker compound from this compound in an environmental matrix.

| Parameter | Target Analyte: 4-Heptylphenol |

| Analytical Technique | Solid-Phase Extraction (SPE) followed by LC-MS/MS (MRM mode) |

| Matrix | Industrial Wastewater |

| MRM Transition (m/z) | Precursor: 191.1 → Product: 107.1 |

| Linearity (r²) | > 0.995 (over 0.1 - 100 µg/L range) |

| Limit of Detection (LOD) | 0.05 µg/L |

| Limit of Quantification (LOQ) | 0.15 µg/L |

| Accuracy (Recovery %) | 92 - 108% (at three concentration levels) |

| Precision (RSD %) | < 10% (Intra-day and Inter-day) |

For quality control of the final product, it is essential to identify and quantify key impurities, which typically include unreacted starting materials and undesired side-products.

Quantification of Known Impurities: HPLC with UV detection (HPLC-UV) is a robust and widely used technique for this purpose. Unreacted 4-heptylphenol, for instance, possesses a strong phenolic chromophore and can be readily quantified against a certified reference standard. A gradient elution method can separate the highly polar melamine and formaldehyde from the non-polar 4-heptylphenol and the main oligomeric product. Purity can then be expressed by quantifying these key impurities and reporting their levels.

Identification of Unknown Impurities: During manufacturing or stability studies, unknown peaks may appear in the chromatogram. LC-HRMS is the ideal tool for their identification. By obtaining an accurate mass and elemental composition for the unknown peak, its structure can be proposed and potentially confirmed by synthesizing a standard or through further MS/MS fragmentation studies.

Purity assessment for a UVCB substance is not a single value but a comprehensive profile. It involves:

Assay of Active Moieties: Using NMR to confirm the correct ratio of incorporated monomers.

Molecular Weight Distribution: Using GPC to ensure the MWD is within the specified range for batch-to-batch consistency.

Impurity Limits: Using HPLC-UV to ensure that levels of unreacted starting materials (e.g., 4-heptylphenol) are below a defined threshold.

Absence of Unwanted Side-Products: Using LC-MS to screen for and limit any known, undesirable side-products.

Table of Mentioned Compounds

| Common or Systematic Name | Role in Article |

| Formaldehyde, reaction products with 4-heptylphenol, 2-ethylhexan-1-ol and 1,3,5-triazine-2,4,6-triamine | Main subject of the article (this compound) |

| Formaldehyde | Reactant / Monomer |

| 4-Heptylphenol | Reactant / Monomer / Analyte / Impurity |

| 2-Ethylhexan-1-ol | Reactant / Modifier |

| 1,3,5-Triazine-2,4,6-triamine (Melamine) | Reactant / Monomer / Impurity |

Trace Analysis in Environmental and Process Matrices

Derivatization in Analytical Chemistry for Enhanced Detection and Separation

The quantitative analysis of N-acetyl-L-cysteine (NAC), the compound corresponding to this compound, in various matrices such as pharmaceutical formulations and biological fluids, presents analytical challenges. nih.gov Due to its polar nature and lack of a strong chromophore, direct analysis by common techniques like high-performance liquid chromatography (HPLC) with UV detection can suffer from low sensitivity and poor retention on reversed-phase columns. To overcome these limitations, derivatization is a widely employed strategy. This process involves chemically modifying the NAC molecule to produce a derivative with properties more suitable for a chosen analytical method.

The primary target for derivatization in the NAC molecule is its thiol (sulfhydryl) group. nih.gov This functional group is highly reactive and can selectively form covalent bonds with a variety of reagents. pnnl.gov The goals of derivatizing NAC are typically to:

Enhance Detectability: By attaching a moiety with strong ultraviolet (UV) absorbance or fluorescence, the sensitivity of detection can be dramatically improved. This allows for the quantification of NAC at very low concentrations, which is crucial for analysis in biological samples.

Improve Chromatographic Behavior: Derivatization can alter the polarity of NAC, leading to better retention and peak shape in reversed-phase HPLC.

Increase Volatility: For gas chromatography (GC) analysis, derivatization is essential to convert the non-volatile NAC into a thermally stable and volatile derivative, often through silylation. tcichemicals.com

The choice of derivatization strategy depends on the analytical technique being used (e.g., HPLC, GC-MS), the required sensitivity, and the sample matrix. nih.govnih.gov Both pre-column (before chromatographic separation) and post-column (after separation, before detection) derivatization approaches have been successfully developed for NAC. researchgate.netnih.gov

Pre-column and Post-column Derivatization Strategies for Spectroscopic and Chromatographic Analysis

The derivatization of N-acetyl-L-cysteine can be performed either before the sample is introduced into the analytical column (pre-column) or after the analyte has been separated by the column but before it reaches the detector (post-column). Each approach has distinct advantages and applications.

Pre-column Derivatization

In this strategy, the derivatization reaction is completed before injection into the chromatograph. This is a common approach that allows for greater flexibility in reaction conditions (e.g., heating, longer reaction times) and the removal of excess reagent if necessary. A significant advantage is that a single analyte can be converted into multiple derivatives if it contains several reactive sites, although this can also complicate the resulting chromatogram.

Several reagents have been developed for the pre-column derivatization of NAC. For instance, N-(1-pyrenyl)maleimide (NPM) reacts with the thiol group of NAC to form a highly fluorescent adduct, enabling sensitive detection. One method using NPM achieved a linear calibration curve over a wide range of 8-2500 nM. Another novel pre-column reagent, 1,4-Anthraquinone (ANQ), reacts with NAC at room temperature (pH 8, 1 min) to form a derivative detectable at 300 nm, with a detection limit of approximately 8 ng/mL. nih.gov

Post-column Derivatization (PCD)

In PCD, the derivatization reaction occurs in a reactor coil placed between the column and the detector. This technique is advantageous as it avoids the potential for multiple derivative peaks from a single analyte and is more amenable to automation. tandfonline.com The primary requirements for a PCD reagent are that the reaction must be rapid (typically completed in seconds to a few minutes) and proceed under conditions compatible with the chromatographic mobile phase. researchgate.netnih.gov

Methyl-propiolate (MP) has been successfully used as a post-column reagent for NAC. tandfonline.com The reaction is fast, occurs in an alkaline medium, and forms a thioacrylate derivative that can be monitored at 285 nm. researchgate.nettandfonline.com This method offers a detection limit in the range of 0.1–0.5 μmol L−1. researchgate.net Similarly, o-phthalaldehyde, when used post-column, provides sensitive fluorometric detection down to 6 nM.

The following table summarizes and compares various derivatization strategies for NAC analysis.

| Derivatization Strategy | Reagent | Reaction Conditions | Detection Method | Limit of Detection (LOD) / Quantitation (LOQ) | Reference |

| Pre-column | N-(1-pyrenyl)maleimide (NPM) | Ambient temperature | Fluorescence | 8 pmol/sample (LOD) | |

| Pre-column | 1,4-Anthraquinone (ANQ) | pH 8, 1 min, room temp. | UV (300 nm) | ~8 ng/mL (LOD) | nih.gov |

| Pre-column | 2,4-dinitrofluorobenzene | Extraction/back-extraction steps | Not specified | Not specified | |

| Pre-column | Monobromobimane | Reaction in the dark | Not specified | Not specified | |

| Post-column | Methyl-propiolate (MP) | Alkaline medium (pH 11), online | UV (285 nm) | 0.1–0.5 μmol/L (LOD) | researchgate.nettandfonline.com |

| Post-column | o-phthalaldehyde | Online reaction | Fluorescence | 6 nM (LOD) | |

| Post-column | Pyrenemaleimide | Fast reaction (<6 s) | Fluorescence | 240 nM (LOQ) | nih.gov |

Design and Optimization of Derivatization Reagents for Specific Analytes

The effective design and optimization of derivatization reagents are paramount for developing robust and sensitive analytical methods for specific analytes like N-acetyl-L-cysteine. The design process focuses on creating molecules with specific reactivity and desirable spectroscopic properties.

Design of Derivatization Reagents

For thiol-containing compounds like NAC, reagent design centers on functional groups that exhibit high selectivity and reactivity towards the sulfhydryl moiety. nih.gov Key reactive groups incorporated into derivatization reagents include:

N-substituted maleimides: Reagents like N-(1-pyrenyl)maleimide contain a maleimide (B117702) group that undergoes a Michael addition reaction with thiols, forming a stable thioether linkage. The pyrene (B120774) group is a potent fluorophore, imparting high sensitivity.

Active Halogens: Halogens on an aromatic ring activated by electron-withdrawing groups, such as in 2,4-dinitrofluorobenzene, can undergo nucleophilic aromatic substitution with thiols.

Propiolates: Reagents like methyl-propiolate and ethyl-propiolate react rapidly with thiols via a nucleophilic addition across the carbon-carbon triple bond to form UV-absorbing thioacrylates. researchgate.netresearchgate.net This reaction is particularly suitable for automated post-column systems due to its speed. researchgate.net

Disulfides: Reagents such as 4,4′-dithiodipyridine (DTDP) react with thiols via thiol-disulfide exchange, which is effective even at acidic pH values found in matrices like wine. acs.org

Selenium-based Reagents: Novel reagents containing a Se-N bond, such as ebselen (B1671040) and N-(phenylseleno)phthalimide, show highly selective, rapid, and reversible reactions with thiols. pnnl.gov This chemistry allows for unique applications in mass spectrometry, including tagging and enrichment of thiol-containing peptides. pnnl.gov

Optimization of Derivatization Reactions

Once a reagent is selected, the reaction conditions must be optimized to ensure complete and reproducible derivatization. This process involves systematically studying several parameters to find the ideal conditions for the reaction.

Key parameters that are typically optimized include:

pH: The pH of the reaction medium is critical, as the reactivity of the thiol group is dependent on its ionization state (thiol vs. thiolate anion). For NAC derivatization with 1,4-Anthraquinone, a pH of 8 was found to be optimal. nih.gov For post-column reactions with methyl-propiolate, a highly alkaline pH of 11.0 was selected. tandfonline.com

Reagent Concentration: The molar ratio of the derivatizing reagent to the analyte must be sufficient to drive the reaction to completion. A molar ratio of approximately 2.5:1 (reagent to thiol) was found to be optimal for the reaction between NAC and 1,4-Anthraquinone. nih.gov

Reaction Time and Temperature: The kinetics of the reaction dictate the necessary time and temperature. While many modern derivatization reactions for NAC are rapid and occur at room temperature, some may require incubation. nih.govacs.org For example, optimization of a 3-nitrophenylhydrazine (B1228671) (3-NPH) derivatization for related compounds found that a 30-minute reaction at room temperature yielded the best results. acs.org

Solvent/Buffer Composition: The choice of solvent or buffer system can influence reagent stability and reaction efficiency. For post-column derivatization of NAC with methyl-propiolate, a borate (B1201080) buffer was used to maintain the optimal alkaline pH. tandfonline.com

The following table details the optimization of various parameters for different derivatization reagents used in NAC analysis.

| Reagent | Parameter Optimized | Studied Range | Optimal Value | Reference |

| Methyl-propiolate (Post-column) | pH of Buffer | 9.5 - 11.5 | 11.0 | tandfonline.com |

| Reagent Concentration | 5 - 20 mmol/L | 15 mmol/L | tandfonline.com | |

| Reaction Coil Length | 30 - 120 cm | 90 cm | tandfonline.com | |

| 1,4-Anthraquinone (Pre-column) | pH | Not specified | 8.0 | nih.gov |

| Reaction Time | Not specified | 1 min | nih.gov | |

| Reagent:Thiol Molar Ratio | Not specified | ~2.5 | nih.gov | |

| 3-Nitrophenylhydrazine (for N-Acyl Glycines) | Reaction Temperature | -20, 4, 25, 40 °C | 25 °C (Room Temp.) | acs.org |

| Reaction Time | Not specified | 30 min | acs.org |

Theoretical and Computational Chemistry Studies of Einecs 299 451 6

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the molecular structure and reactivity of DCC. These studies provide detailed insights into the electronic environment of the carbodiimide (B86325) functional group (-N=C=N-), which is central to its chemical behavior.

DFT calculations, often using functionals like B3LYP, have been applied to determine the optimized geometry, vibrational frequencies, and electronic properties of DCC. gassnova.nomdpi.com Studies have computed key parameters such as bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. gassnova.no The vibrational spectra (Infrared and Raman) of DCC have been successfully assigned based on DFT calculations, confirming a C2 molecular symmetry in both solid state and in solution. gassnova.no

The reactivity of DCC is governed by the electronic character of the central carbodiimide carbon, which is highly electrophilic. This electrophilicity can be quantified and explained through analysis of the frontier molecular orbitals (HOMO and LUMO) and charge distribution. mdpi.comoecd-nea.org DFT studies have shown that the coordination of DCC with Lewis acids, such as copper(I) halides, enhances its electrophilicity and, consequently, its reactivity towards nucleophiles. oecd-nea.org This is evidenced by changes in the Hirshfeld partial charges on the nitrogen and carbon atoms of the NCN group upon complexation. oecd-nea.org The interaction with a Lewis acid alters the orbital structure and reduces the electron density on the carbodiimide moiety, making the central carbon more susceptible to nucleophilic attack. oecd-nea.org

Further computational analyses have explored global and local reactivity descriptors like chemical hardness, ionization potential, and Fukui functions to predict the sites of nucleophilic and electrophilic attack. mdpi.com These calculations confirm that the central carbon-nitrogen double bond area is the primary site for reactions. mdpi.com

Table 1: Selected Computed Electronic Properties of N,N'-Dicyclohexylcarbodiimide (DCC) (Note: The values presented are illustrative and depend on the specific computational method and basis set used in various studies. They are compiled from typical findings in DFT literature.)

| Property | Description | Typical Computed Value Range | Reference |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity and stability. | 4.5 - 5.0 eV | researchgate.net |

| Ionization Potential | The minimum energy required to remove an electron from the molecule in its gaseous state. | 8.0 - 9.0 eV | mdpi.com |

| Electron Affinity | The energy released when an electron is added to a neutral molecule in its gaseous state. | 0.1 - 0.5 eV | mdpi.com |

| Dipole Moment | A measure of the net molecular polarity. | 0.8 - 1.2 Debye | kuleuven.be |

| Hirshfeld Charge on Central Carbon | The partial charge on the central carbon atom of the N=C=N group, indicating its electrophilicity. Increases upon coordination with a Lewis acid. | +0.045 to +0.047 a.u. (increase) | oecd-nea.org |

Molecular Dynamics Simulations of Intermolecular Interactions and Aggregation Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, including intermolecular interactions and self-assembly. nih.govnih.gov This technique simulates the motion of atoms and molecules over time based on classical mechanics, allowing researchers to observe how molecules interact with each other and with their environment, such as a solvent. nih.govrsc.org

While specific MD studies focusing exclusively on the aggregation of N,N'-Dicyclohexylcarbodiimide are not widely documented in the reviewed literature, the methodology is broadly applied to understand the aggregation processes of various small organic molecules. nih.govnih.gov An MD simulation of DCC would typically involve placing a number of DCC molecules in a simulation box, often with an explicit solvent like water or an organic solvent, and observing their behavior over nanoseconds to microseconds. rsc.orgnih.gov

The process would involve:

Force Field Parameterization: Assigning a force field (e.g., CHARMM, AMBER) to describe the potential energy of the system. mdpi.com For novel molecules, parameters for bond lengths, angles, and partial charges may be derived from quantum chemical calculations. nih.gov

System Setup and Equilibration: Placing the DCC molecules and solvent in a simulation box and running the simulation for a period to allow the system to reach thermal equilibrium.

Production Run and Analysis: Running the simulation for an extended period to collect data. Analysis of the resulting trajectories can reveal the formation of aggregates, the size and shape of these aggregates, and the specific intermolecular interactions (e.g., van der Waals forces, hydrophobic interactions) that drive the aggregation process. mdpi.comnih.gov

Such simulations could provide crucial insights into how DCC behaves in solution, which is relevant for understanding its reactivity and the formation of the byproduct N,N'-dicyclohexylurea (DCU), which is known to precipitate from reaction mixtures.

Development of Quantitative Structure-Property Relationships (QSPRs) for Environmental Fate Parameters

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) are computational models that aim to predict the properties and activities of chemicals based on their molecular structure. nih.govresearchgate.net These in silico methods are valuable for assessing the environmental fate of chemicals, such as their persistence, bioaccumulation, and toxicity, and are recommended by regulatory bodies to screen and prioritize compounds. gassnova.noresearchgate.net

The development of a QSPR model involves several steps:

Data Collection: Gathering a dataset of compounds with known experimental values for a specific property (e.g., biodegradation half-life, soil sorption coefficient). researchgate.net

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that encode its structural, topological, and electronic features. researchgate.netnih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Artificial Neural Networks) to build a mathematical model that correlates the descriptors with the property of interest. nih.goviusspavia.it

Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external test sets of compounds not used in model training. genexplain.commdpi.com

While general QSAR/QSPR models exist for predicting environmental fate parameters like half-life and toxicity for broad classes of organic pollutants, specific and validated models focusing on the environmental fate of N,N'-Dicyclohexylcarbodiimide are not extensively published. researchgate.netnih.gov DCC has been included in datasets for developing QSAR models for properties like antifungal activity or toxicity, but a comprehensive environmental fate assessment via a dedicated QSPR model is an area for future research. kuleuven.beconicet.gov.armdpi.com Such a model would be valuable for predicting how DCC behaves in different environmental compartments (water, soil, air) and its potential for persistence. gassnova.nocanada.ca

Regulatory Science and Its Influence on Research Directions Concerning Einecs 299 451 6

Impact of Chemical Regulations (e.g., REACH) on Academic Research Priorities and Innovation

The implementation of comprehensive chemical regulations, most notably the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) framework, has fundamentally altered the landscape of chemical research and development. spectrumchemical.comeuropa.eu REACH entered into force in 2007, aiming to enhance the protection of human health and the environment through better and earlier identification of the intrinsic properties of chemical substances. spectrumchemical.com For a compound like EINECS 299-451-6, this means that producers and importers are responsible for generating robust data on its properties, uses, and potential risks. spectrumchemical.com

This regulatory mandate has had a dual impact on academic research and innovation. Firstly, it has created a massive demand for toxicological and ecotoxicological data, shifting research priorities. spectrumchemical.com Academic labs are increasingly engaged in developing and validating new testing methods that are faster, more cost-effective, and ethically sound than traditional animal studies. Secondly, REACH has spurred innovation by encouraging the substitution of hazardous chemicals with safer alternatives. europa.eu This creates opportunities for researchers and companies to design and synthesize novel molecules, like potentially safer derivatives of imidazoline (B1206853), that possess desired functionalities without adverse effects.

However, the influence is not without its complexities. While REACH, in theory, considers all relevant and available studies, in practice, data from industry-sponsored studies conducted under Good Laboratory Practice (GLP) are often given precedence. This can lead to academic research being underutilized in regulatory dossiers, a gap that has prompted calls for better dialogue and alignment between academic researchers and regulatory bodies. europa.eu Furthermore, some analyses suggest that the high cost of compliance and the diversion of R&D budgets to regulatory testing can, in some cases, stifle other forms of innovation. rightanswerknowledge.com

New Approach Methodologies (NAMs) in Supporting Chemical Assessment and Scientific Research

In response to the ethical, financial, and time constraints of traditional animal testing, a paradigm shift towards New Approach Methodologies (NAMs) is underway. ontosight.ai NAMs are defined as any technology, methodology, or approach that can provide information on chemical hazards and risk assessment without the use of intact animals. They encompass a range of in chemico, in vitro, and in silico (computational) techniques.

The adoption of NAMs is a cornerstone of modernizing chemical safety assessment. These methods provide mechanistic data, improving our understanding of how a substance interacts with biological systems at a molecular level. ontosight.ai For a compound containing an imidazoline derivative, NAMs could be employed to investigate potential endpoints of concern, such as skin sensitization or aquatic toxicity, with greater human or ecological relevance compared to some animal tests. ontosight.ai Regulatory bodies are increasingly incorporating NAM data into a weight-of-evidence approach for chemical risk assessment, using it to prioritize chemicals for further action and reduce reliance on vertebrate animal testing. ontosight.ai

The overarching goal is to move towards Next Generation Risk Assessment (NGRA), an exposure-led, hypothesis-driven process that integrates various NAMs to ensure that safety assessments are protective of human health and the environment.

In Chemico Test Methods for Generating Mechanistic Chemical Data

In chemico methods are cell-free systems used to assess a chemical's intrinsic reactivity towards specific biomolecules, which often represents the molecular initiating event (MIE) in a toxicity pathway. For assessing the skin sensitization potential of a chemical like this compound, which contains a reactive imidazoline moiety, in chemico assays are particularly valuable. The Adverse Outcome Pathway (AOP) for skin sensitization, which outlines the sequence of events from the MIE to the adverse effect, provides the mechanistic basis for these tests. chemsrc.com

Several OECD-validated in chemico and in vitro test guidelines are now available to address key events in the skin sensitization AOP.

| Test Method (OECD Guideline) | Key Event Addressed | Methodological Principle |

| Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C) | Molecular Initiating Event: Covalent binding to skin proteins. | An in chemico method that measures the depletion of synthetic peptides containing cysteine or lysine (B10760008) after incubation with the test chemical. chemsrc.com |

| ARE-Nrf2 Luciferase Test Method (e.g., KeratinoSens™, LuSens™) (OECD TG 442D) | Key Event 2: Keratinocyte inflammatory response. | An in vitro method using human keratinocyte cell lines to measure the activation of the Keap1/Nrf2/ARE antioxidant response element pathway. |

| Human Cell Line Activation Test (h-CLAT) (OECD TG 442E) | Key Event 3: Activation of dendritic cells. | An in vitro method that quantifies changes in the expression of cell surface markers (CD54 and CD86) on a human monocytic leukemia cell line (THP-1) following chemical exposure. |

The kinetic Direct Peptide Reactivity Assay (kDPRA) is a refinement of the DPRA that evaluates the reaction kinetics to better classify substances into potency sub-categories (GHS 1A and 1B), offering a more nuanced hazard characterization. These methods generate crucial mechanistic data that, when used in an integrated testing strategy, can reliably identify skin sensitization hazards without animal testing. chemsrc.com

In Silico Models and Cheminformatics Approaches for Predictive Behavioral Analysis

In silico models use computer-based simulations and computational chemistry to predict the physicochemical, toxicological, and environmental fate properties of chemicals based on their molecular structure. For the compound this compound, cheminformatics approaches can provide valuable insights before any laboratory testing is conducted.

Machine learning algorithms and structural alerts are two key in silico tools. By analyzing the structure of the imidazoline derivative and the lactic acid components, models can predict a range of endpoints:

Reactivity: Models can predict the reactivity of the compound towards nucleophiles like cysteine, which is the basis of the DPRA, helping to screen for skin sensitization potential.

Enzyme Interaction: Predictive models can estimate whether a chemical is likely to be a substrate or inhibitor for human metabolic enzymes, such as the Cytochrome P450 family, which is crucial for understanding its biotransformation and potential for drug-drug interactions.

Toxicity Endpoints: Quantitative Structure-Activity Relationship (QSAR) models are developed by correlating structural features of known chemicals with their observed toxicity. These models can then be used to predict the toxicity of new or untested chemicals.

These predictive models are cost-effective, rapid, and help to prioritize chemicals for further testing, refine experimental designs, and fill data gaps in regulatory submissions.

Evolution of Scientific Data Requirements for Regulatory Compliance and Chemical Product Development

The scientific data required for regulatory compliance has evolved significantly over the past few decades, driven by an increased understanding of chemical risks and a societal demand for greater safety. Pre-REACH regulations often had disparate and less comprehensive data requirements. spectrumchemical.com Today, regulations like REACH and the Toxic Substances Control Act (TSCA) in the US demand extensive information, with the principle of "no data, no market". europa.eu

This evolution is characterized by several key trends:

Increased Volume and Specificity: The amount of data required is now tiered to the production or import volume of the substance. For a substance manufactured at ≥ 100 tonnes per year, like this compound could be, the requirements include a broad suite of physicochemical, toxicological, and ecotoxicological studies.

Shift to Mechanistic Data: There is a growing emphasis on understanding how a chemical causes an effect, not just if it does. This favors the use of NAMs that provide mechanistic information. ontosight.ai

Focus on the Entire Lifecycle: Regulations now consider the entire lifecycle of a chemical, from manufacture and use to disposal. This requires data on environmental fate (persistence, bioaccumulation) and exposure scenarios for both workers and consumers.

Dynamic and Continuous Updates: Regulatory lists, such as the REACH list of Substances of Very High Concern (SVHCs), are continuously updated, requiring companies to constantly monitor the regulatory landscape and the status of the chemicals they use.

This evolution demands that companies invest in robust data management systems and proactive research and development to find safer alternatives to substances that may face future restrictions.

Interdisciplinary Research Needs at the Interface of Regulatory Science and Chemical Engineering

Addressing the complex challenges of chemical safety and sustainability requires seamless collaboration between multiple disciplines, particularly regulatory science and chemical engineering. Regulatory science provides the framework for assessing risk, while chemical engineering offers the tools to mitigate it through process design, product formulation, and technological innovation.

For a compound like this compound, which may be used in industrial formulations or processes, this interdisciplinary approach is critical in several areas:

Green Chemistry and Sustainable Design: Chemical engineers can apply the principles of green chemistry to design manufacturing processes that minimize the use and generation of hazardous substances. Regulatory scientists provide the hazard data that informs which chemical pathways are safest.

Process Safety and Exposure Modeling: Engineers design closed systems and other controls to minimize worker and environmental exposure to chemicals. Regulatory scientists use this process information to conduct realistic exposure assessments and determine if the risk is adequately controlled.

Development of Safer Alternatives: When a chemical is identified as a substance of concern, an interdisciplinary team is needed to develop a substitute. Chemical engineers work on synthesizing and scaling up production of the alternative, while regulatory scientists ensure it is genuinely safer and meets all performance and regulatory criteria.

Institutions are increasingly recognizing this need, developing interdisciplinary programs that train students in both the technical aspects of engineering and the principles of toxicology, risk assessment, and regulatory policy. This integration is essential for fostering a culture of safety and sustainability in the chemical industry.

Q & A

Basic Research Questions

Q. How can researchers confirm the chemical identity and purity of Einecs 299-451-6 for experimental reproducibility?

- Methodological Answer : Use spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic methods (HPLC, GC) to verify structural identity and purity. For known compounds, cross-reference spectral data with established literature. For novel derivatives, provide full characterization, including elemental analysis and X-ray crystallography (if applicable). Ensure experimental protocols are documented in detail, adhering to reproducibility standards outlined in journal guidelines .

Q. What are the standard protocols for synthesizing this compound, and how can deviations be systematically analyzed?

- Methodological Answer : Follow published synthetic routes with strict control of reaction conditions (temperature, solvent, catalysts). Document deviations in reaction parameters (e.g., time, stoichiometry) and analyze their impact on yield/purity using comparative tables. Apply statistical tools (e.g., ANOVA) to identify significant variables .

Q. How should researchers design baseline experiments to characterize the physicochemical properties of this compound?

- Methodological Answer : Prioritize solubility, stability (thermal/pH), and reactivity studies. Use standardized assays (e.g., DSC for thermal stability, UV-Vis for degradation kinetics). Compare results against structurally similar compounds to identify anomalies. Include negative controls to validate measurement accuracy .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Re-evaluate computational models (e.g., DFT simulations) by adjusting parameters (solvent effects, basis sets). Validate with kinetic experiments (e.g., stopped-flow spectroscopy) or isotopic labeling. Publish raw data and code to enable peer validation .

Q. How can researchers optimize the experimental design to study this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Employ a tiered approach:

- In vitro: Use enzyme inhibition assays with purified targets.

- In silico: Perform molecular docking to predict binding sites.

- In vivo: Apply knockout models or RNA interference to validate targets.

Use multivariate analysis to disentangle confounding factors .

Q. What methodologies are recommended for analyzing conflicting toxicity data reported for this compound across different studies?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to assess study quality. Perform meta-analysis to identify sources of heterogeneity (e.g., dosage, exposure duration). Validate findings with independent in vitro/in vivo assays under standardized conditions .

Q. How should researchers design controlled experiments to investigate this compound’s interactions with environmental matrices?

- Methodological Answer : Simulate environmental conditions (pH, salinity, organic matter) in lab-scale microcosms. Use LC-MS/MS to track degradation products. Compare results across matrices using PCA (Principal Component Analysis) to identify dominant interaction mechanisms .

Methodological Frameworks

Q. What frameworks (e.g., PICO, FINER) are most suitable for formulating hypothesis-driven research questions on this compound?

- Methodological Answer :

- PICO : Define Population (e.g., cell lines, enzymes), Intervention (concentration, exposure time), Comparison (control groups, analogs), Outcome (e.g., IC50, degradation rate).

- FINER : Ensure questions are Feasible (resources available), Interesting (address knowledge gaps), Novel (avoid redundancy), Ethical (comply with safety guidelines), Relevant (align with field priorities) .

Q. How can researchers ensure data integrity and transparency when publishing studies on this compound?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories (e.g., Zenodo, ChemRxiv). Provide detailed Supplemental Information, including instrument calibration logs and outlier exclusion criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.